molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No.: B029373
CAS No.: 4591-55-3
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
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Description

Dimethyl pyridine-3,5-dicarboxylate (CAS: 4591-55-3) is a heterocyclic organic compound with the molecular formula C₉H₉NO₄ and a molar mass of 195.17 g/mol. It features two methyl ester groups at the 3- and 5-positions of the pyridine ring . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of dihydropyridine-based drugs. For example, it undergoes alkaline ester hydrolysis to form 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid (Ben-1 acid), a precursor in the synthesis of benidipine, a calcium channel blocker .

Preparation Methods

Esterification Using Sulfuric Acid

Conventional Reflux Method

The most widely reported method involves refluxing pyridine-3,5-dicarboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. A representative procedure combines 100 g of pyridine-3,5-dicarboxylic acid with 660 mL methanol and 226 g sulfuric acid at 50–65°C for 7 hours. Neutralization with aqueous ammonia yields 82% pure product. This method’s simplicity and scalability make it industrially favorable, though prolonged heating risks decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A protocol heating 1.5 g of pyridine-3,5-dicarboxylic acid with 0.9 mL sulfuric acid in 15 mL methanol at 120°C for 2 hours achieves comparable yields (94%) to traditional reflux. The accelerated kinetics and reduced energy input highlight microwave synthesis as a green chemistry alternative .

Table 1: Sulfuric Acid-Mediated Esterification Conditions

ParameterConventional RefluxMicrowave Irradiation
Temperature (°C)50–65120
Time7 hours2 hours
Yield (%)8294
Catalyst Loading2.3 mol H₂SO₄0.6 mL H₂SO₄/g substrate

Thionyl Chloride as a Catalytic Agent

Room-Temperature Esterification

Thionyl chloride (SOCl₂) offers a halogenative esterification pathway. A two-step procedure dissolves pyridine-3,5-dicarboxylic acid in methanol, followed by dropwise SOCl₂ addition under nitrogen. Refluxing at 60°C for 12 hours yields 89% product after neutralization and extraction. This method avoids strong acids but requires careful handling of SOCl₂ due to its corrosive and fuming nature.

Inert Atmosphere Optimization

A modified protocol using 10.0 g substrate, 13 mL SOCl₂, and 100 mL methanol under nitrogen achieves 89% yield within 4 hours. The inert atmosphere minimizes side reactions, enhancing reproducibility for lab-scale synthesis.

Table 2: Thionyl Chloride Method Comparison

ConditionStandard ProtocolInert Atmosphere Protocol
SOCl₂ Equivalence1.02 eq3.0 eq
Reaction Time12 hours4 hours
Yield (%)8989
Purity (NMR)>95%>98%

Reduction-Based Approaches

Sodium Borohydride Reduction

A less efficient method employs sodium borohydride (NaBH₄) and calcium chloride in methanol. Stirring 3.00 g substrate with 0.81 g NaBH₄ and 3.16 g CaCl₂ at 50°C for 5 hours yields only 20% product . The low yield and extensive purification steps limit its practicality.

Industrial and Research Applications

The compound’s utility spans coordination chemistry (as a ligand) and pharmaceutical intermediates. For example, it serves as a precursor for N,N′-dicyano-1-methyl-pyridinium-3,5-dicarboxamide, synthesized via quaternization with dimethyl sulfate and cyanogen bromide . Its crystalline structure and stability further enable applications in material science.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Pyridine-3,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DMPDC is widely utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. It serves as a precursor for the synthesis of pyridine derivatives and other heterocyclic compounds.

Key Reactions Involving DMPDC:

  • Alkylation Reactions : DMPDC can be used to introduce alkyl groups into aromatic systems, enhancing the complexity of organic molecules.
  • Condensation Reactions : It participates in condensation reactions to form larger molecular frameworks, which are essential in drug development.

Pharmaceutical Applications

DMPDC has shown promise in pharmaceutical chemistry, particularly in the development of new drugs. Its derivatives are often investigated for their biological activities.

Case Study: Antimicrobial Activity

Research has demonstrated that certain derivatives of DMPDC exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that modifications of DMPDC led to compounds with enhanced activity against various bacterial strains .

Catalysis

In catalysis, DMPDC acts as a catalyst or co-catalyst in several reactions, including:

  • Organocatalytic Reductive Amination : DMPDC is used as a hydrogen source, facilitating the formation of amines from carbonyl compounds .
  • Conjugate Reduction : It plays a role in reducing α,β-unsaturated carbonyl compounds, which is crucial for synthesizing complex organic molecules.

Material Science

DMPDC is also explored for its potential applications in materials science. Its derivatives are being studied for use in:

  • Polymer Chemistry : DMPDC can be incorporated into polymer matrices to enhance thermal and mechanical properties.
  • Nanocomposites : Research indicates that DMPDC-based materials can improve the performance of nanocomposites used in electronics and coatings.

Data Table: Applications Overview

Application AreaDescriptionReferences
Organic SynthesisPrecursor for pyridine derivatives
PharmaceuticalsAntimicrobial activity of derivatives
CatalysisOrganocatalytic reactions
Material ScienceEnhancements in polymer properties

Mechanism of Action

The mechanism of action of dimethyl pyridine-3,5-dicarboxylate depends on its specific application. In biochemical assays, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare dimethyl pyridine-3,5-dicarboxylate with structurally related compounds, focusing on ester variations, substituent effects, pharmacological activities, and synthesis methods.

Ester Group Variations

Compound Name Ester Groups Key Properties/Applications Reference
This compound Methyl Pharmaceutical intermediate (e.g., benidipine synthesis)
Diethyl pyridine-3,5-dicarboxylate Ethyl Higher lipophilicity; used in antitubercular agents
Diisopropyl pyridine-3,5-dicarboxylate Isopropyl Enhanced metabolic stability in drug candidates
2-Methoxyethyl 1-methylethyl ester Mixed alkyl Nimodipine impurity with altered pharmacokinetics

Key Observations :

  • Methyl esters (e.g., dimethyl derivatives) are commonly used in drug intermediates due to their balance of reactivity and stability .
  • Ethyl esters exhibit increased lipophilicity, improving membrane permeability in antitubercular agents (e.g., compound 4e , MIC = 0.02 μg/mL) .
  • Bulkier esters (e.g., isopropyl) may enhance metabolic stability but reduce solubility .

Substituent Effects on the Pyridine Ring

Substituents at the 4-position of the pyridine ring significantly influence biological activity:

Compound Name 4-Position Substituent Activity/Application Reference
Nifedipine o-Nitrophenyl Calcium channel blocker (angina treatment)
Benidipine 3-Nitrophenyl Antihypertensive agent
Azelnidipine derivative 3-Nitrophenyl Oxidative degradation product
Antitubercular derivative (e.g., 3f ) 3-(4-Nitrophenyl)pyrazole Potent antitubercular activity (SI > 500)

Key Observations :

  • Nitrophenyl groups enhance binding to biological targets (e.g., calcium channels in nifedipine) .
  • Heterocyclic substituents (e.g., pyrazole in 3f ) improve selectivity for Mycobacterium tuberculosis .

Pharmacological and Physicochemical Properties

Antitubercular Activity

  • Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenylpyrazole)pyridine-3,5-dicarboxylate (4e) :
    • MIC = 0.02 μg/mL (superior to isoniazid) .
    • Low cytotoxicity (SI > 500) due to optimized ester and substituent groups .

Thermal and Spectroscopic Properties

  • Lanthanide complexes with pyridine-3,5-dicarboxylate : Exhibit luminescent properties and thermal stability up to 300°C, useful in material science .
  • Dimethyl 1,4-dihydro-4-(thiophen-2-yl)pyridine-3,5-dicarboxylate : Melting point = 197–198°C; distinct NMR shifts (δ 7.05 ppm for thiophene protons) .

Key Observations :

  • Microwave-assisted synthesis reduces reaction time (e.g., 15 minutes for dimethyl esters) .
  • Solvent-free conditions improve environmental compatibility .

Biological Activity

Dimethyl pyridine-3,5-dicarboxylate (DMPDC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its synthesis, biological evaluation, and the underlying mechanisms contributing to its activity.

Chemical Structure and Synthesis

DMPDC is characterized by its pyridine ring with two carboxylate groups at the 3 and 5 positions, and two methyl groups at the 2 and 6 positions. The synthesis of DMPDC typically involves the Hantzsch reaction, which allows for the formation of various substituted derivatives. This method has been shown to yield compounds with enhanced biological properties, particularly in the context of antitubercular activity and other pharmacological effects .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of DMPDC derivatives. Notably, certain 1,4-dihydropyridine derivatives that include DMPDC exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.02 µg/mL. These compounds demonstrated a selectivity index greater than 500, indicating low cytotoxicity while maintaining potent antibacterial effects .

Neuroprotective Effects

DMPDC has also been implicated in neuroprotective activities . Compounds derived from DMPDC have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease. These compounds function by modulating pathways involved in neuronal survival and inflammation . For example, cerebrocrast, a derivative of DMPDC, has been noted for its ability to enhance cognition and memory while providing stress protection .

Cardiovascular Effects

The cardiovascular implications of DMPDC are notable as well. Certain derivatives act as calcium channel blockers, which can be beneficial in managing hypertension and related cardiovascular disorders. The mechanism involves the modulation of calcium ion influx in cardiac and smooth muscle cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of DMPDC derivatives. The presence of substituents at specific positions on the pyridine ring significantly influences their pharmacological profiles. For instance:

Substituent Position Effect on Activity
3 & 5 Carboxyl GroupsEssential for antitubercular activity
2 & 6 Methyl GroupsEnhance lipophilicity and bioavailability
Aromatic SubstituentsAffect binding affinity to target proteins

These modifications can lead to enhanced potency or altered selectivity towards specific biological targets.

Case Studies

  • Antitubercular Activity Case Study : A series of DMPDC derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The most potent compound exhibited an MIC significantly lower than that of isoniazid, a first-line treatment for tuberculosis, demonstrating the potential for developing new antitubercular agents based on DMPDC .
  • Neuroprotective Activity Case Study : Research into cerebrocrast revealed that it not only protects neurons from oxidative stress but also enhances synaptic plasticity in animal models of Alzheimer’s disease. This dual action suggests that DMPDC derivatives could serve as multi-target drugs in neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl pyridine-3,5-dicarboxylate derivatives, and how can their efficiency be optimized?

  • Methodology : One-step synthesis protocols are widely used for derivatives like didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. These routes leverage pre-optimized reaction conditions (e.g., esterification under reflux with acid catalysts) to minimize side products. Computational tools like PISTACHIO, REAXYS, and BKMS_METABOLIC databases can predict reaction feasibility and optimize precursor selection (e.g., scoring relevance heuristics and template sets). Experimental validation should include monitoring via TLC or HPLC to confirm purity .

Q. How should researchers handle and store this compound derivatives to ensure stability and safety?

  • Methodology : Store derivatives in tightly sealed containers under inert gas (e.g., nitrogen) at +4°C to prevent oxidation or hydrolysis. Avoid dust formation by using fume hoods during weighing. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose of waste in designated chemical containers .

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates dihydropyridine derivatives. Recrystallization using ethanol or methanol can further enhance purity. Confirm purity via melting point analysis and spectroscopic methods (e.g., NMR for detecting residual solvents or unreacted precursors) .

Advanced Research Questions

Q. How can computational methods improve the design of this compound-based reactions?

  • Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches enable in silico optimization of reaction conditions. Tools like ICReDD integrate computational predictions with experimental feedback loops to narrow optimal parameters (e.g., solvent choice, temperature). For example, simulations of steric effects in 4-substituted derivatives (e.g., 4-fluorophenyl groups) can guide regioselective synthesis .

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate
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InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196655
Record name Dimethyl pyridine-3,5-dicarboxylate
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Molecular Weight

195.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4591-55-3
Record name 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name DIMETHYL PYRIDINE-3,5-DICARBOXYLATE
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Synthesis routes and methods

Procedure details

3,5-Pyridinedicarboxylic acid (1.5 g, 63 mmol) and conc. H2SO4 (0.9 mL) in MeOH (15 mL) are heated in a microwave oven at 120° C. for 2 h. The solvent is evaporated to give a residue with is partitioned between ethyl acetate and sat. aq. NaHCO3. The organic phase is washed with brine, dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 196 [M+H]+ TLC, Rf (ethyl acetate/hexane 1:1)=0.56.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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